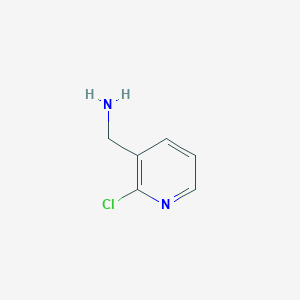

(2-Chloropyridin-3-yl)methanamine

概述

描述

(2-Chloropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C₆H₇ClN₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of (2-Chloropyridin-3-yl)methanamine typically begins with 2-chloropyridine.

Reaction with Formaldehyde and Ammonia: The 2-chloropyridine is reacted with formaldehyde and ammonia under controlled conditions to form this compound.

Purification: The product is then purified using standard techniques such as recrystallization or distillation.

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.

Catalysts and Solvents: Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis.

化学反应分析

Types of Reactions:

Substitution Reactions: (2-Chloropyridin-3-yl)methanamine undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

Substituted Pyridines: Substitution reactions yield various substituted pyridines, depending on the nucleophile used.

Oxidized or Reduced Derivatives: Oxidation and reduction reactions produce oxidized or reduced derivatives of this compound.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

(2-Chloropyridin-3-yl)methanamine is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It has shown promise in developing drugs targeting neurological disorders, where its unique structural properties facilitate interactions with biological targets.

Case Study:

A study demonstrated the synthesis of N-pyrimidyl/pyridyl-2-thiazolamine analogues, which included derivatives of this compound. These compounds exhibited potent activity at the M3 muscarinic acetylcholine receptor, suggesting potential applications in treating conditions such as Alzheimer’s disease and other cognitive disorders .

Agricultural Chemicals

Use in Agrochemicals:

The compound is employed in the formulation of pesticides and herbicides, enhancing crop protection and yield. Its effectiveness stems from its ability to interact with specific biological pathways in pests and weeds.

Data Table: Agrochemical Applications

| Application Type | Example Compounds | Effectiveness |

|---|---|---|

| Herbicides | This compound derivatives | High efficacy against broadleaf weeds |

| Pesticides | Formulations including this compound | Effective against various insect pests |

Material Science

Development of Specialized Materials:

In material science, this compound contributes to creating advanced polymers and materials. Its incorporation into coatings and adhesives enhances their performance characteristics.

Case Study:

Research has shown that polymers synthesized with this compound exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries.

Biochemical Research

Building Block for Active Molecules:

Researchers utilize this compound as a building block for synthesizing biologically active molecules, aiding in exploring new biochemical pathways.

Data Table: Biochemical Applications

| Research Area | Application | Findings |

|---|---|---|

| Drug Discovery | Synthesis of enzyme inhibitors | Identified compounds with IC50 values < 100 nM |

| Pathway Exploration | Targeting signaling pathways | Enhanced understanding of cellular mechanisms |

Analytical Chemistry

Techniques Utilization:

The compound is employed in various analytical techniques, including chromatography. It aids in the separation and identification of complex mixtures in research laboratories.

Case Study:

A study highlighted the use of this compound in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations, demonstrating its utility in quality control processes .

作用机制

Molecular Targets and Pathways:

Enzyme Inhibition: (2-Chloropyridin-3-yl)methanamine can inhibit specific enzymes, affecting various biochemical pathways.

Receptor Binding: It may also bind to certain receptors, modulating their activity and influencing cellular responses.

相似化合物的比较

(3-Chloropyridin-2-yl)methanamine: This compound has a similar structure but differs in the position of the chlorine atom, leading to different chemical properties and applications.

(2-Chloropyridin-4-yl)methanamine: Another similar compound with the chlorine atom at the 4-position, which also affects its reactivity and uses.

Uniqueness:

生物活性

Introduction

(2-Chloropyridin-3-yl)methanamine, a compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an amine group at the 3-position, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN

- IUPAC Name : this compound

- Structural Features : The compound features a chlorinated pyridine moiety which enhances its interaction with biological targets.

The presence of the chlorine atom increases the lipophilicity of the compound, potentially improving its binding affinity to various receptors and enzymes involved in disease processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

The precise mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that the compound interacts with various biological targets, including:

- Enzymes : It may inhibit specific enzymes involved in critical metabolic pathways.

- Receptors : The compound could modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis .

Case Study 1: Anticancer Activity

A study evaluated the effect of (2-Chloropyridin-4-yl)methanamine hydrochloride on cervical cancer cells. Results indicated a significant decrease in cell invasion and migration when treated with this compound, suggesting potential use as an anti-tumor agent. The study highlighted the role of LOXL2 inhibition in reversing epithelial-mesenchymal transition (EMT) in cancer cells .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives structurally similar to this compound were tested for antimicrobial activity against Chlamydia and other pathogens. These compounds showed selective activity, indicating that modifications to the pyridine structure could enhance efficacy against specific bacterial strains .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Chloropyridin-3-yl)methanamine, and what reagents/conditions are critical for optimizing yield?

-

Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2-chloro-3-pyridinecarbaldehyde, reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C in methanol can yield the target amine. Protecting groups like tert-butyldimethylsilyl (TBS) may be employed to prevent side reactions during functionalization . Reaction optimization should focus on solvent polarity (e.g., THF vs. methanol), temperature control (0–25°C), and stoichiometric ratios of reducing agents to intermediates.

-

Key Data :

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Reductive Amination | NaBH3CN, MeOH, RT, 12h | 60–75% | |

| Catalytic Hydrogenation | H2 (1 atm), Pd/C, MeOH, 25°C | 70–85% |

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

- Methodological Answer :

- 1H NMR : The amine protons (NH2) appear as a broad singlet at δ 1.2–1.5 ppm, while the pyridinium protons show distinct splitting patterns (e.g., aromatic protons at δ 7.2–8.5 ppm with coupling constants J = 5–8 Hz).

- 13C NMR : The carbon adjacent to the chlorine atom (C2) resonates near δ 145–150 ppm due to electronegative effects.

- IR : N-H stretching (3300–3500 cm⁻¹) and C-Cl stretching (600–800 cm⁻¹) are diagnostic.

- MS : Molecular ion peaks at m/z 142.6 (M+) with fragmentation patterns showing loss of Cl (m/z 107) and NH2 (m/z 125) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

-

Methodological Answer : Conflicting data (e.g., bond lengths or angles) may arise from twinning, disorder, or poor resolution. Use SHELXL for refinement with high-resolution data (d ≤ 0.8 Å) and apply restraints for geometrically similar moieties. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond parameters. For disordered structures, employ PART instructions in SHELXTL to model alternative conformations .

-

Example Workflow :

Collect high-resolution X-ray data (λ = 0.71073 Å, CCD detector).

Refine using SHELXL with Hirshfeld atom refinement (HAR).

Compare with computational models (Gaussian 16) for deviations >0.05 Å.

Q. How does steric/electronic modulation of the pyridine ring affect biological activity in SAR studies?

- Methodological Answer : Introduce substituents (e.g., methyl, methoxy) at C4/C5 to assess steric effects on receptor binding. For electronic effects, replace chlorine with electron-withdrawing groups (NO2, CF3) or donating groups (NH2). Evaluate activity via in vitro assays:

-

iNOS Inhibition : Measure IC50 in LPS-stimulated RAW 264.7 macrophages.

-

Antibacterial Activity : Determine MIC against Staphylococcus aureus (ATCC 25923).

Substituents at C2 (e.g., Cl) enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .- SAR Data :

| Substituent | logP | iNOS IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| -Cl (C2) | 1.8 | 12.5 | 8 |

| -OCH3 (C4) | 1.2 | 25.3 | 16 |

| -NO2 (C5) | 2.1 | 8.7 | 4 |

Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound?

-

Methodological Answer : Use density functional theory (DFT) at the M06-2X/6-311++G(d,p) level to calculate Fukui indices (ƒ⁻ nucleophilicity) and molecular electrostatic potential (MEP) maps. The C4 position typically shows higher electron density due to resonance effects from the amine group, favoring electrophilic attack. Validate with experimental nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) outcomes .

-

Computational Results :

| Position | Fukui Index (ƒ⁻) | MEP (eV) |

|---|---|---|

| C4 | 0.45 | -0.32 |

| C5 | 0.28 | -0.18 |

属性

IUPAC Name |

(2-chloropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUCSFLPOBNIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447548 | |

| Record name | (2-chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-14-5 | |

| Record name | (2-chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloropyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。